molecular formula C17H17NO4 B250428 Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate

Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate

Cat. No.: B250428
M. Wt: 299.32 g/mol
InChI Key: MRVDMIKNVQIDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MECB is a derivative of benzoic acid and is synthesized through a multistep process.

Scientific Research Applications

Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate has potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. This compound has been found to be non-toxic and safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate in laboratory experiments is its low toxicity and safety profile. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several potential future directions for research on Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate. One area of research could focus on the development of new drugs based on this compound for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for this compound, with the aim of improving its purity and yield. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential effects on other physiological processes.

Synthesis Methods

Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is synthesized through a multistep process that involves the reaction of benzoic acid with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethoxyaniline. The product is then purified through recrystallization to obtain this compound in its pure form.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-15-9-7-14(8-10-15)18-16(19)12-5-4-6-13(11-12)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

MRVDMIKNVQIDSL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.